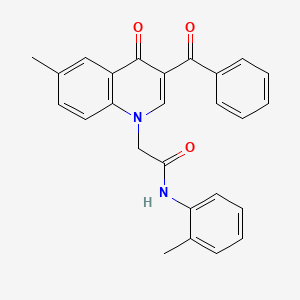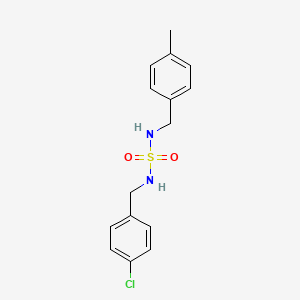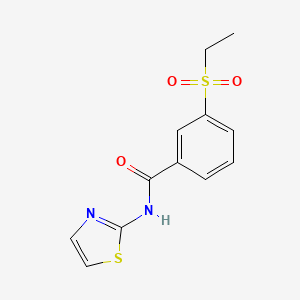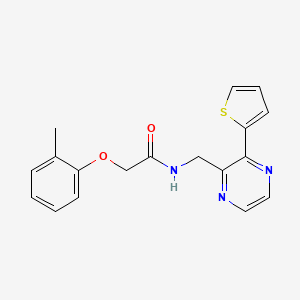![molecular formula C16H10Cl2FN3OS2 B2548870 2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392303-60-5](/img/structure/B2548870.png)
2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The presence of the 3-fluorophenylmethylsulfanyl group suggests potential interactions with biological targets, while the dichloro substitution on the benzamide moiety could influence the compound's physicochemical properties and reactivity.
Synthesis Analysis
The synthesis of thiadiazole derivatives is well-documented in the literature. For instance, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared by the oxidative dimerization of thioamides using various electrophilic reagents in organic solvents at room temperature, yielding high product yields . Additionally, a general method for synthesizing 5-amino-substituted 1,2,4-thiadiazole derivatives involves the cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to achieve the desired thiadiazole . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which can significantly influence the electronic properties of the molecule. The substitution pattern on the thiadiazole ring and the benzamide moiety can affect the molecule's conformation and, consequently, its interaction with biological targets. X-ray structural analysis and theoretical studies, such as density functional theory (DFT) calculations, are commonly employed to understand the molecular conformations and intermolecular interactions of such compounds .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions, as demonstrated by the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide . The reactivity of the cyanomethylene functionality in similar compounds has been exploited to construct new heterocycles with insecticidal activity . These reactions highlight the versatility of thiadiazole derivatives in chemical synthesis and their potential for generating novel compounds with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine and chlorine can impact the compound's polarity, solubility, and stability. Spectroscopic techniques, including IR, NMR, and mass spectrometry, are essential for characterizing these compounds and confirming their structures . The insecticidal activity of related compounds suggests that the physical and chemical properties of thiadiazole derivatives can be fine-tuned to enhance their biological efficacy .
Relevant Case Studies
While the specific compound 2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide has not been directly studied, related compounds have shown promising biological activities. For example, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides exhibited antitumor activities against PC3 cells in vitro, indicating the potential of thiadiazole derivatives in cancer therapy . These case studies provide a foundation for further exploration of the biological applications of the compound .
科学的研究の応用
Synthetic Applications and Biological Activities
Catalytic Synthesis : A study by Moreno-Fuquen et al. (2019) demonstrates the catalyst- and solvent-free synthesis of heterocyclic amides through microwave-assisted Fries rearrangement, showcasing the potential of similar compounds in the synthesis of biologically active molecules under environmentally benign conditions Moreno-Fuquen et al., 2019.
Antimicrobial and Antifungal Activity : Research by Sych et al. (2019) has extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, revealing compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests the compound's potential utility in developing new antimicrobial agents Sych et al., 2019.
Antiviral Activity Against Influenza Virus : Tatar et al. (2021) identified 1,3,4-thiadiazole derivatives with activity against the influenza A virus, highlighting the possibility of designing novel inhibitors based on these structural frameworks. The research underscores the compound's relevance in antiviral drug development Tatar et al., 2021.
Anticancer Evaluation : A study on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, as reported by Tiwari et al. (2017), points to promising anticancer activity against a panel of human cancer cell lines, indicating the potential for further exploration in cancer therapy Tiwari et al., 2017.
特性
IUPAC Name |
2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FN3OS2/c17-10-4-5-13(18)12(7-10)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-11(19)6-9/h1-7H,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINKCKNTGARGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2548787.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)
![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)




![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)



![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)